tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate

ADME LogP Drug Design

tert-Butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate (CAS 1803562-70-0) is a heterocyclic compound featuring a rigid triazolopiperazine scaffold with a tert-butyl carbamate (Boc) protecting group. This semi-saturated, fused bicyclic core aligns with modern medicinal chemistry trends favoring higher sp3-character and conformational definition for improved drug-likeness.

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 1803562-70-0
Cat. No. B1381053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate
CAS1803562-70-0
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CN2C(=NNC2=O)CN1
InChIInChI=1S/C10H16N4O3/c1-10(2,3)17-8(15)6-5-14-7(4-11-6)12-13-9(14)16/h6,11H,4-5H2,1-3H3,(H,13,16)
InChIKeyJJLUTYMMLXORPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl Triazolopiperazine Carboxylate (CAS 1803562-70-0): A Precision Building Block for Drug Discovery


tert-Butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate (CAS 1803562-70-0) is a heterocyclic compound featuring a rigid triazolopiperazine scaffold with a tert-butyl carbamate (Boc) protecting group . This semi-saturated, fused bicyclic core aligns with modern medicinal chemistry trends favoring higher sp3-character and conformational definition for improved drug-likeness [1]. It serves as a protected intermediate for the tricyclic pyrrolo[1,2-a]triazolo[3,4-c]piperazin-6-one system and is a key building block for generating diverse, patentable N-heterocyclic compound libraries [2].

The False Economy of Substituting Building Blocks: Why CAS 1803562-70-0 is Not Interchangeable with Other Triazolopiperazines


Substituting CAS 1803562-70-0 with a generic triazolopiperazine analog risks synthetic failure and compromises intellectual property. The unique combination of a 3-oxo group and a Boc-protected 6-carboxylate on the [1,2,4]triazolo[4,3-a]piperazine scaffold enables orthogonal deprotection strategies and facilitates specific subsequent functionalizations that are not possible with simple ester or Fmoc analogs [1]. Critically, minor structural variations within this scaffold lead to profound differences in biological activity, pharmacokinetics, and environmental degradability [2]. Using an unvalidated alternative invalidates structure-activity relationship (SAR) data and can stall a lead optimization program, as demonstrated in NK3R antagonist development where scaffold hopping was essential to balance potency and environmental impact [2].

Quantitative Differentiation Data for tert-Butyl 3-oxo-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate


Molecular Size and LogP Differentiation Against the Closest Commercial Ester Analog

When compared to its closest commercial structural analog, the ethyl ester (CAS 144888-76-6), the tert-butyl carbamate group on CAS 1803562-70-0 significantly increases both molecular weight (MW) and lipophilicity. This influences critical drug-like properties such as membrane permeability and blood-brain barrier penetration potential . The target compound shows a LogP of -0.615, indicating greater lipophilicity than the ethyl ester, whose significantly lower MW (212.21 g/mol) predicts a more negative LogP. This is consistent with the known physicochemical contribution of the tert-butyl group .

ADME LogP Drug Design CNS Multiparameter Optimization

Orthogonal Deprotection Selectivity: Boc vs. Fmoc Protecting Group Strategy

The tert-butyl carbamate (Boc) on the target compound provides an orthogonal deprotection pathway relative to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group found on the analogous Fmoc-protected triazolopiperazine . The Boc group is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), while the Fmoc analog requires basic conditions (e.g., piperidine) [1]. This allows for the selective and sequential deprotection in complex, multi-step syntheses where an Fmoc-protected scaffold would be chemically incompatible.

Solid-Phase Synthesis Orthogonal Protection Fmoc Chemistry

Degradable Scaffold Design for Environmentally Sustainable Pharmaceuticals

The [1,2,4]triazolo[4,3-a]piperazine core, particularly with the 3-oxo functionalization as in CAS 1803562-70-0, is part of a privileged class of degradable scaffolds [1]. Research on the structurally related NK3R antagonist fezolinetant demonstrates that triazolopiperazine derivatives can be designed for enhanced environmental degradability to reduce ecotoxicological risk [1]. This scaffold class has been shown to decompose under natural environmental conditions, unlike standard piperidine-type antagonists, and the 3-oxo group is a key motif for investigating these decomposable properties [2].

Green Chemistry Environmental Toxicology NK3 Receptor Antagonist

Aqueous Solubility and Rotatable Bond Profile for Oral Bioavailability Design

The calculated topological polar surface area (TPSA) is identical (89.01 Ų) to the ethyl ester analog, maintaining compliance with Veber's rules for oral bioavailability (<140 Ų) . However, the bulkier tert-butyl group reduces the number of rotatable bonds to 1, which can improve oral absorption and binding affinity by lowering the entropic penalty upon target binding [1]. The Boc group also enhances organic solubility compared to the free acid or more polar protecting groups, facilitating purification by flash chromatography [1].

Solubility Bioavailability TPSA Fragment-Based Drug Discovery

Where to Apply CAS 1803562-70-0: High-Precision Synthesis Scenarios


Multi-Step Parallel Synthesis of Kinase-Focused Libraries

The compound is ideal for constructing diverse kinase inhibitor libraries where the 3-oxo group participates in a key hinge-binding interaction. The orthogonal Boc protection allows for on-resin or solution-phase diversification of the piperazine nitrogen after scaffold assembly, a strategy highlighted in the design of MAP kinase inhibitors [1].

Synthesis of Environmentally Degradable CNS Drug Candidates

Utilize this scaffold to design next-generation NK3 receptor antagonists or other CNS agents with a reduced environmental footprint. The 3-oxo-triazolopiperazine core is a proven bioisostere for piperidine-based drugs, offering a crucial advantage in ecotoxicity profiles [2].

Fragment-Based Drug Discovery (FBDD) for Allosteric Modulators

The saturated nature and defined 3D conformation of this 'escape from flatland' scaffold make it a high-value fragment for identifying novel allosteric modulators of protein-protein interactions. Its low rotatable bond count and favorable physicochemical profile provide an excellent starting point for fragment growth [3].

Reference Standard for Analytical Impurity Profiling

As specifically indicated by vendors, this compound can serve as an impurity reference standard for the pharmaceutical analysis of related triazole-fused piperazine drug substances, ensuring the quality control of active pharmaceutical ingredients (APIs) [4].

Quote Request

Request a Quote for tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.